{2-methoxy-4-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetonitrile
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Overview
Description
2-(2-METHOXY-4-{[(5E)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETONITRILE is a complex organic compound with a unique structure that includes a thiazolidine ring, a phenoxy group, and an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-METHOXY-4-{[(5E)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETONITRILE typically involves multiple steps, starting with the preparation of the thiazolidine ring. This can be achieved through the reaction of a suitable amine with carbon disulfide and an alkyl halide under basic conditions. The phenoxy group is then introduced through a nucleophilic substitution reaction, followed by the addition of the acetonitrile group via a nucleophilic addition reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and the development of continuous flow processes to enhance scalability .
Chemical Reactions Analysis
Types of Reactions
2-(2-METHOXY-4-{[(5E)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETONITRILE can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidine ring can yield sulfoxides or sulfones, while reduction of the nitrile group can produce primary amines .
Scientific Research Applications
2-(2-METHOXY-4-{[(5E)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETONITRILE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-METHOXY-4-{[(5E)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETONITRILE involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes, potentially inhibiting their activity. The phenoxy group may facilitate binding to proteins, while the acetonitrile group can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
2-(2-METHOXY-4-{[(5E)-3-(2-METHOXYPHENYL)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)BUTANOIC ACID: Similar structure but with a butanoic acid group instead of an acetonitrile group.
2-(2-METHOXY-4-{[(5E)-3-(2-METHOXYPHENYL)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETAMIDE: Similar structure but with an acetamide group instead of an acetonitrile group.
Uniqueness
The uniqueness of 2-(2-METHOXY-4-{[(5E)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETONITRILE lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets
Properties
Molecular Formula |
C14H12N2O3S2 |
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Molecular Weight |
320.4 g/mol |
IUPAC Name |
2-[2-methoxy-4-[(E)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetonitrile |
InChI |
InChI=1S/C14H12N2O3S2/c1-16-13(17)12(21-14(16)20)8-9-3-4-10(19-6-5-15)11(7-9)18-2/h3-4,7-8H,6H2,1-2H3/b12-8+ |
InChI Key |
RJSGOKBCERIJOL-XYOKQWHBSA-N |
Isomeric SMILES |
CN1C(=O)/C(=C\C2=CC(=C(C=C2)OCC#N)OC)/SC1=S |
Canonical SMILES |
CN1C(=O)C(=CC2=CC(=C(C=C2)OCC#N)OC)SC1=S |
Origin of Product |
United States |
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